Boiling Point and Density Elevation vs. Unsubstituted α,β,β-Trifluorostyrene
The introduction of a meta-bromo substituent markedly increases both boiling point (at reduced pressure) and liquid density relative to the parent α,β,β-trifluorostyrene (TFS). The target compound has a reported boiling point of 57 °C at 8 Torr and a density of 1.6320 g/cm³ [1], whereas unsubstituted TFS (CAS 447-14-3) boils at 68 °C at 75 mmHg (approximately 68 °C at 75 Torr) with a density of 1.22 g/cm³ [2]. The density increase of approximately 0.41 g/cm³ (a ~34% increase) is consistent with the addition of the heavy bromine atom and reflects the compound's higher molecular weight (237.02 vs. 158.12 g/mol).
| Evidence Dimension | Liquid density at room temperature and boiling point at reduced pressure |
|---|---|
| Target Compound Data | Density: 1.6320 g/cm³; Boiling point: 57 °C at 8 Torr |
| Comparator Or Baseline | Unsubstituted α,β,β-trifluorostyrene (CAS 447-14-3): Density: 1.22 g/cm³; Boiling point: 68 °C at 75 mmHg |
| Quantified Difference | Density increase of ~0.41 g/cm³ (~+34%); boiling point measured at different pressures precludes direct comparison but reflects significantly reduced volatility at equivalent pressure for the brominated derivative |
| Conditions | Reported experimental measurements from separate authoritative databases; boiling points obtained at differing reduced pressures |
Why This Matters
The substantially higher density and altered volatility profile affect distillation-based purification protocols and monomer feed handling in polymerization setups, directly impacting procurement decisions for kilogram-scale research or process development.
- [1] Molaid. 1-Bromo-3-(1,2,2-trifluoroethenyl)benzene – CAS 58174-57-5. Compound Database Entry. Available at: https://www.molaid.com/MS_376344 (accessed May 2026). View Source
- [2] ChemicalBook. 1,2,2-Trifluorostyrene – CAS 447-14-3. Compound Database Entry. Available at: https://www.chemicalbook.cn (accessed May 2026). View Source
